molecular formula C11H13N3O2 B1524852 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one CAS No. 1283109-47-6

2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one

Cat. No.: B1524852
CAS No.: 1283109-47-6
M. Wt: 219.24 g/mol
InChI Key: QJMIKZKSVFIIDU-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction.

    Aminopropyl Substitution: The aminopropyl group can be added through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the pyridazine ring or the aminopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropyl)-6-(furan-2-yl)pyridazine
  • 2-(3-Aminopropyl)-6-(thiophen-2-yl)pyridazin-3-one
  • 2-(3-Aminopropyl)-6-(pyridin-2-yl)pyridazin-3-one

Uniqueness

2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one is unique due to the specific combination of the furan ring and the aminopropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3-aminopropyl)-6-(furan-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMIKZKSVFIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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